

# Application Notes & Protocols: Time-Resolved Studies Using Caged ATP

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## Compound of Interest

Compound Name: Caged ATP

Cat. No.: B1217765

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Caged compounds are synthetic molecules that have been rendered biologically inert by the covalent attachment of a photoremovable protecting group.<sup>[1][2]</sup> **Caged ATP** is a photolabile precursor of adenosine-5'-triphosphate (ATP) that allows for the precise spatial and temporal release of active ATP upon illumination with UV light.<sup>[3][4]</sup> This technique is a powerful tool for studying the kinetics of fast ATP-dependent biological processes in real-time, overcoming the limitations of conventional methods like perfusion or microinjection which have slower time resolutions.<sup>[5][6]</sup> By delivering a rapid "concentration jump" of ATP at a specific time and location, researchers can synchronize cellular activities and capture transient intermediate states of biochemical reactions.<sup>[1][4]</sup>

The most commonly used caging group for ATP is the 1-(2-nitrophenyl)ethyl (NPE) group.<sup>[1]</sup> Upon absorption of a UV photon (typically 300-360 nm), the NPE group undergoes a photochemical reaction that cleaves the bond to the  $\gamma$ -phosphate of ATP, releasing free ATP, a proton, and a biologically inert nitroso-ketone byproduct.<sup>[3][4][5]</sup> The speed of this release is critical; for NPE-**caged ATP**, the rate constant is pH-dependent, occurring on a millisecond timescale, which is sufficiently fast to study processes like ion channel gating and motor protein mechanics.<sup>[1][4]</sup>

These application notes provide an overview of the use of **caged ATP** in key research areas, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

## Application 1: Probing the Mechanochemical Cycle of Motor Proteins

Overview: Molecular motors, such as kinesin and myosin, are enzymes that convert the chemical energy from ATP hydrolysis into mechanical force and movement along cytoskeletal filaments.[7][8] Time-resolved studies using **caged ATP** have been instrumental in dissecting the elementary steps of their mechanochemical cycle. By initiating the cycle with a rapid pulse of ATP, it is possible to measure the kinetics of ATP binding, force generation, and stepping motion with high precision.[3][9]

### Experimental Protocol: Single-Molecule Kinesin Motility Assay

This protocol is adapted from studies investigating the force generation of a single kinesin molecule using an optical trap combined with laser photolysis of **caged ATP**. [9]

#### 1. Preparation of Reagents and Assay Chamber:

- **Motility Buffer:** Prepare a buffer suitable for kinesin activity (e.g., 80 mM PIPES, 1 mM EGTA, 2 mM MgCl<sub>2</sub>, 10 μM taxol, pH 6.8).
- **Caged ATP Solution:** Dissolve NPE-**caged ATP** in the motility buffer to a final concentration range of 20 μM to 500 μM.[9] Keep this solution on ice and protected from light.
- **Oxygen Scavenger System:** To reduce phototoxicity, add an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to the final solution.
- **Assay Chamber:** Construct a flow cell using a glass slide and a coverslip. Immobilize taxol-stabilized microtubules onto the coverslip surface.
- **Kinesin-coated beads:** Adsorb truncated kinesin motor proteins onto silica or polystyrene beads (approx. 0.5-1.0 μm diameter).

#### 2. Experimental Setup:

- **Optical Trap:** An infrared laser (e.g., 1064 nm Nd:YAG) is used to trap a single kinesin-coated bead.[9] The trap stiffness should be calibrated (typically 0.07–0.25 pN·nm<sup>-1</sup>). [9]

- Photolysis Laser: A pulsed UV laser (e.g., 354 nm He-Cd or frequency-tripled Nd:YAG) is focused on the trapped bead.<sup>[9]</sup> The laser pulse duration should be short (e.g., 0.3-5 ms) to ensure rapid ATP release.<sup>[9]</sup>
- Detection System: A quadrant photodiode is used to detect the displacement of the bead from the trap center with nanometer precision, which is then converted to force (Force = stiffness × displacement).<sup>[9]</sup>

### 3. Procedure:

- Introduce the kinesin-coated beads into the microtubule-coated flow cell.
- Trap a single kinesin-coated bead using the optical trap and bring it into contact with a microtubule to form a rigor complex (kinesin bound to microtubule in the absence of ATP).<sup>[9]</sup>
- Apply a small amount of tension (2-5 pN) to the rigor complex by moving the stage.<sup>[9]</sup>
- Introduce the motility buffer containing **caged ATP** into the chamber.
- Initiate the reaction by firing a single pulse from the UV laser to photorelease ATP.
- Record the displacement of the bead using the quadrant photodiode at a high sampling rate (e.g., 1-50 kHz).<sup>[9]</sup>
- Analyze the data to determine the lag time to force generation and the characteristics of the stepping motion (e.g., 8 nm steps for kinesin).<sup>[9]</sup>

### 4. Controls:

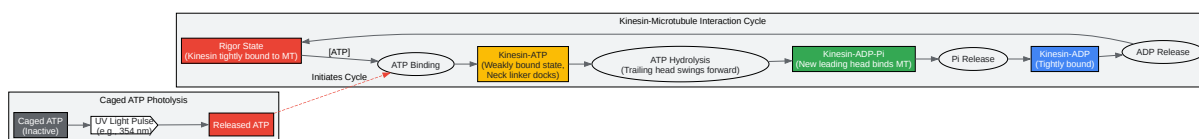
- Perform the experiment without **caged ATP** to ensure the UV flash itself does not cause bead displacement.
- Use a non-hydrolyzable ATP analog to confirm that ATP hydrolysis is required for continuous movement.
- Note that **caged ATP** can act as a competitive inhibitor for some motor proteins, which should be considered when interpreting results.<sup>[9]</sup>

## Quantitative Data: Kinesin Kinetics

The following table summarizes kinetic data obtained from single-molecule kinesin experiments using **caged ATP**.[\[9\]](#)

Parameter	Value	Released [ATP]	Conditions	Reference
Average time to force generation	79 ms	18 $\mu\text{M}$	25-27°C, 2.5-5 pN initial load	<a href="#">[9]</a>
45 ms	90 $\mu\text{M}$	25-27°C, 2.5-5 pN initial load	<a href="#">[9]</a>	
31 ms	450 $\mu\text{M}$	25-27°C, 2.5-5 pN initial load	<a href="#">[9]</a>	
Apparent 2nd-order rate constant (ATP binding)	0.7 $\mu\text{M}^{-1}\cdot\text{s}^{-1}$	N/A	Derived from concentration dependence of lag time	<a href="#">[9]</a>
Rate of force generation step	45 $\text{s}^{-1}$	N/A	Derived from kinetic modeling	<a href="#">[9]</a>
Rate of ATP release from NPE-caged ATP	$\sim 290 \text{ s}^{-1}$	N/A	Dark reaction rate constant ( $k_c$ ) at 25-27°C	<a href="#">[9]</a>

## Visualization: Kinesin Mechanochemical Cycle



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A simplified diagram of the kinesin mechanochemical cycle initiated by photoreleased ATP.

## Application 2: Investigating ATP-Gated Ion Channels

Overview: Purinergic receptors, such as the P2X and P2Y families, are crucial for numerous physiological processes, including neurotransmission, inflammation, and pain sensation.[10][11] P2X receptors are ligand-gated ion channels that open in response to extracellular ATP.[12][13][14] Using **caged ATP** allows for the rapid application of a known concentration of agonist to these receptors, enabling detailed kinetic studies of channel activation, desensitization, and deactivation, as well as downstream effects on cellular excitability and network activity.[10][15]

## Experimental Protocol: Whole-Cell Patch-Clamp Recording of P2X Receptors

This protocol describes how to measure P2X receptor currents in cultured neurons or brain slices following the photolysis of **caged ATP**. [10][15]

### 1. Preparation of Solutions and Cells:

- **External Solution (ACSF):** Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 26 NaHCO<sub>3</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, and 10 glucose, bubbled with 95%

O<sub>2</sub>/5% CO<sub>2</sub>.

- **Internal Solution:** Prepare a standard whole-cell patch pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl<sub>2</sub>, 0.2 EGTA, 2 Na<sub>2</sub>-ATP (for cell health, distinct from **caged ATP**), 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
- **Caged ATP Solution:** Dissolve NPE-**caged ATP** in the external solution to a final concentration of 50-200 μM.[\[10\]](#)[\[15\]](#) Protect from light.
- **Cell Preparation:** Use primary neuronal cultures or acute brain slices. For slices, prepare 300 μm thick slices using a vibratome and allow them to recover for at least 1 hour.

## 2. Experimental Setup:

- **Patch-Clamp Rig:** A standard electrophysiology setup with an amplifier, micromanipulator, and data acquisition system.
- **Microscope:** An upright microscope with DIC optics to visualize cells.
- **Photolysis System:** A flash lamp or UV laser coupled to the microscope's optical path. The light should be focused on the cell being recorded. A shutter system is required for precise timing of the UV flash (e.g., 1-5 ms duration).

## 3. Procedure:

- Transfer the cultured cells or brain slice to the recording chamber on the microscope stage and continuously perfuse with ACSF.
- Establish a whole-cell patch-clamp recording from a target neuron. Hold the cell at a negative potential (e.g., -70 mV) in voltage-clamp mode to record inward currents.
- Stop the perfusion and carefully add the **caged ATP**-containing external solution to the bath. Allow it to equilibrate for 1-2 minutes.
- Deliver a brief UV flash to photorelease ATP in the vicinity of the recorded cell.
- Record the resulting ionic current through ATP-gated channels. The current will typically show a rapid activation followed by desensitization.

- After recording, resume perfusion with normal ACSF to wash out the caged compound and its byproducts. Multiple applications can be performed on the same cell, but be aware of potential receptor desensitization.[\[10\]](#)[\[15\]](#)

#### 4. Controls and Data Analysis:

- Control for UV flash: Deliver a UV flash in the absence of **caged ATP** to confirm there is no light-induced artifact.
- Pharmacology: Use specific P2X receptor antagonists (e.g., PPADS, suramin) to confirm the identity of the recorded current.
- Analysis: Measure the peak amplitude, activation kinetics (rise time), and desensitization time constant of the current.

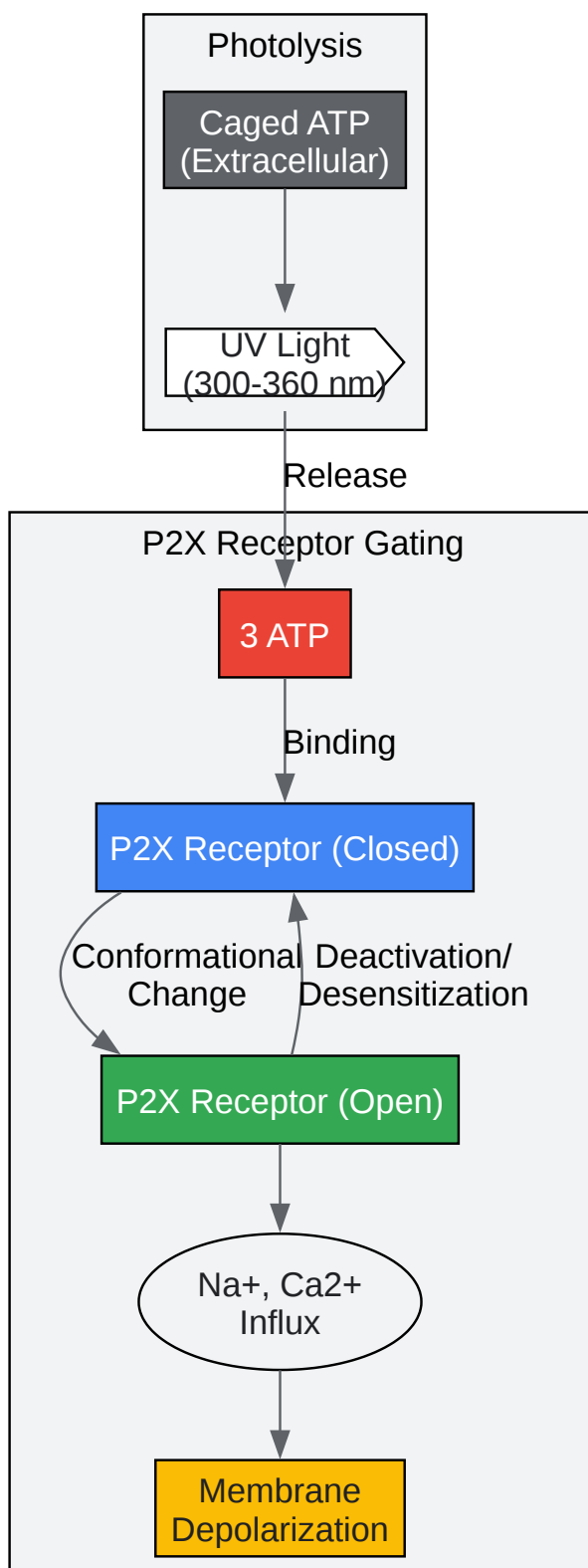
## Quantitative Data: P2Y<sub>1</sub> Receptor-Mediated Synaptic Activity

The following table summarizes data from a study where **caged ATP** was used to activate P2Y<sub>1</sub> receptors, leading to an increase in synaptic network activity in mitral cells.[\[10\]](#)

Parameter	1st Photorelease	2nd Photorelease	3rd Photorelease	Conditions	Reference
Current Integral (nA*s)	2.1 ± 0.3	1.3 ± 0.2	0.9 ± 0.1	100 μM caged ATP, 3s wide-field UV illumination	<a href="#">[10]</a>
Increase in Synaptic Events (events/3s)	22.1 ± 1.5	25.4 ± 1.4	23.5 ± 2.0	100 μM caged ATP, 3s wide-field UV illumination	<a href="#">[10]</a>
Current Integral with MRS 2179 (P2Y <sub>1</sub> antagonist)	0.8 ± 0.3 (61% reduction)	0.2 ± 0.1 (82% reduction)	-	Compared to control	<a href="#">[10]</a>

## Visualization: P2X Receptor Activation Pathway



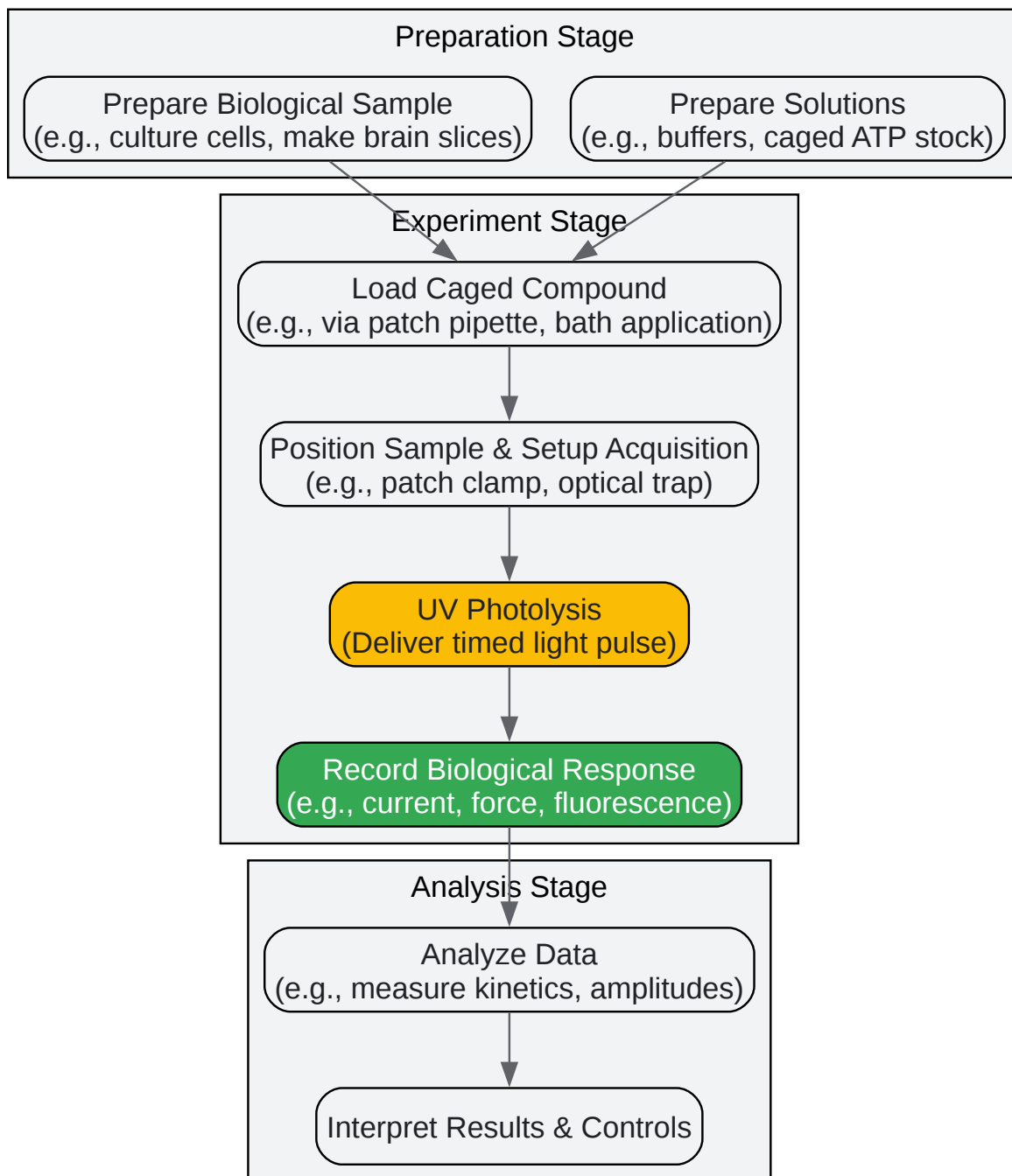


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Pathway of P2X receptor activation by ATP released from a caged precursor.

## General Experimental Workflow

The logical flow for a typical time-resolved experiment using **caged ATP** involves several key stages, from preparation to data analysis.



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A general workflow for time-resolved experiments using **caged ATP**.

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